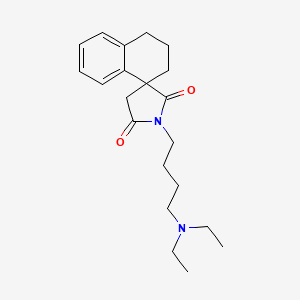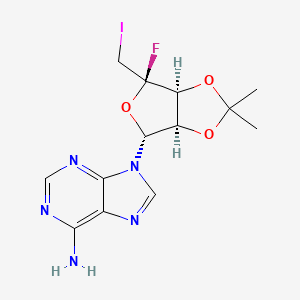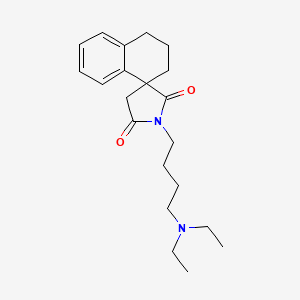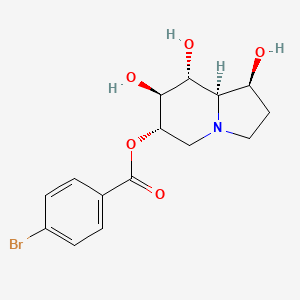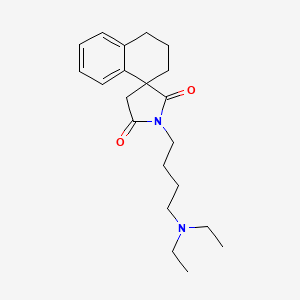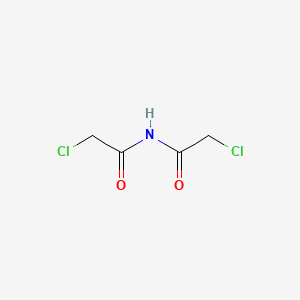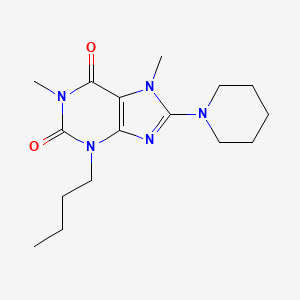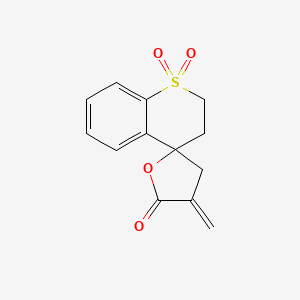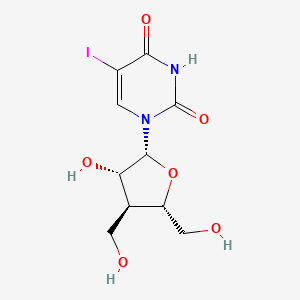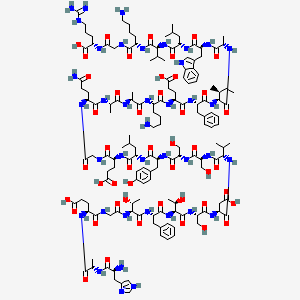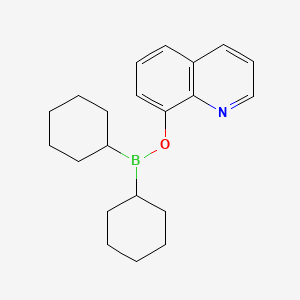
8-Quinolinyl dicyclohexylborinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Quinolinyl dicyclohexylborinate is a chemical compound that belongs to the class of boron-containing compounds It is derived from quinoline, a heterocyclic aromatic organic compound
准备方法
The synthesis of 8-Quinolinyl dicyclohexylborinate typically involves the reaction of 8-hydroxyquinoline with dicyclohexylborane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 8-Hydroxyquinoline and dicyclohexylborane.
Reaction Conditions: The reaction is usually performed in an inert atmosphere to prevent oxidation. Solvents such as tetrahydrofuran (THF) are commonly used.
Procedure: The 8-hydroxyquinoline is dissolved in the solvent, and dicyclohexylborane is added slowly. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
化学反应分析
8-Quinolinyl dicyclohexylborinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinyl boronic acid derivatives. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reduction reactions can convert the compound into its corresponding borohydride form. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the borinate group is replaced by other functional groups. Reagents such as halides and amines are commonly employed.
Hydrolysis: In the presence of water or aqueous solutions, this compound can hydrolyze to form quinolinyl boronic acid and dicyclohexylborane.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
8-Quinolinyl dicyclohexylborinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds. Its unique reactivity makes it valuable for creating complex molecular structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can act as a chelating agent, binding to metal ions and affecting biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of advanced materials, including polymers and catalysts. Its stability and reactivity are advantageous in various manufacturing processes.
作用机制
The mechanism of action of 8-Quinolinyl dicyclohexylborinate involves its interaction with molecular targets through its boron and quinoline moieties. The compound can form complexes with metal ions, which can then participate in catalytic or inhibitory processes. The pathways involved may include:
Chelation: The quinoline ring can chelate metal ions, affecting their availability and reactivity in biological systems.
Catalysis: The boron atom can participate in catalytic cycles, facilitating chemical transformations.
Inhibition: The compound can inhibit enzymes or other proteins by binding to their active sites, altering their function.
相似化合物的比较
8-Quinolinyl dicyclohexylborinate can be compared with other similar compounds to highlight its uniqueness:
8-Hydroxyquinoline: This parent compound is widely used as a chelating agent and has various biological activities. the addition of the dicyclohexylborinate group enhances its reactivity and stability.
Quinolinyl-pyrazoles: These compounds also contain the quinoline moiety and are studied for their pharmacological properties. The borinate group in this compound provides additional functionality.
Boron-containing compounds: Other boron-containing compounds, such as boronic acids and boronates, are used in organic synthesis and medicinal chemistry. This compound offers a unique combination of boron and quinoline functionalities.
属性
CAS 编号 |
32705-42-3 |
|---|---|
分子式 |
C21H28BNO |
分子量 |
321.3 g/mol |
IUPAC 名称 |
dicyclohexyl(quinolin-8-yloxy)borane |
InChI |
InChI=1S/C21H28BNO/c1-3-11-18(12-4-1)22(19-13-5-2-6-14-19)24-20-15-7-9-17-10-8-16-23-21(17)20/h7-10,15-16,18-19H,1-6,11-14H2 |
InChI 键 |
IXAYSAITHJHBEC-UHFFFAOYSA-N |
规范 SMILES |
B(C1CCCCC1)(C2CCCCC2)OC3=CC=CC4=C3N=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


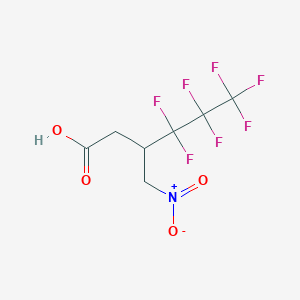
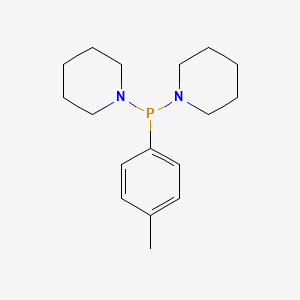
![9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione](/img/structure/B12789208.png)
![3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one](/img/structure/B12789215.png)
